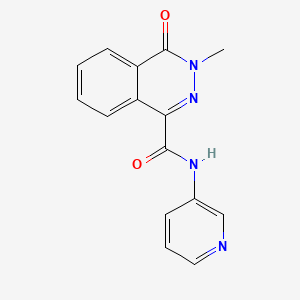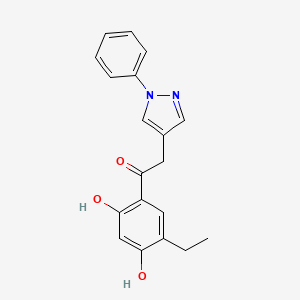![molecular formula C16H16N4O2S B5714444 N-(2-furylmethyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5714444.png)
N-(2-furylmethyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have interesting biochemical and physiological effects. In
作用机制
The mechanism of action for N-(2-furylmethyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood. However, it has been shown to inhibit the growth of fungi and bacteria by disrupting their cell walls. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of several fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. Additionally, it has been shown to induce apoptosis in cancer cells. This compound has also been shown to have potential as a therapeutic agent for neurological disorders due to its ability to inhibit acetylcholinesterase.
实验室实验的优点和局限性
One advantage of using N-(2-furylmethyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against several fungal and bacterial strains, making it a useful tool for studying these microorganisms. Additionally, its potential use as a fluorescent probe in biological imaging makes it a valuable tool for studying cellular processes. However, one limitation of using this compound in lab experiments is its potential toxicity. Care should be taken when handling this compound to avoid exposure.
未来方向
There are several future directions for the study of N-(2-furylmethyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One direction is to further investigate its potential as a therapeutic agent for neurological disorders. Another direction is to explore its potential as a fluorescent probe for imaging cellular processes. Additionally, further studies could be done to optimize its synthesis and improve its efficacy as an antimicrobial and anticancer agent. Finally, its potential toxicity should be further investigated to ensure safe handling in lab experiments.
合成方法
There are several methods for synthesizing N-(2-furylmethyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One method involves the reaction of 2-(furan-2-ylmethylthio)acetic acid with 5-methyl-4-phenyl-1,2,4-triazole-3-thiol in the presence of a catalyst. Another method involves the reaction of 2-bromo-N-(2-furylmethyl)acetamide with 5-methyl-4-phenyl-1,2,4-triazole-3-thiol in the presence of a base. These methods have been optimized to produce high yields of the compound.
科学研究应用
N-(2-furylmethyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been studied for its potential applications in scientific research. It has been shown to have antifungal, antibacterial, and anticancer properties. This compound has also been studied for its potential use as a fluorescent probe in biological imaging. Additionally, it has been shown to have potential as a therapeutic agent for neurological disorders.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-12-18-19-16(20(12)13-6-3-2-4-7-13)23-11-15(21)17-10-14-8-5-9-22-14/h2-9H,10-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZMPXBFBNAMED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5714362.png)
![N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5714372.png)

![1-[(5-chloro-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5714379.png)

![6-(1-azepanyl)tetrazolo[1,5-b]pyridazine](/img/structure/B5714397.png)







![4-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5714451.png)